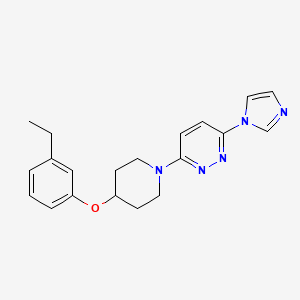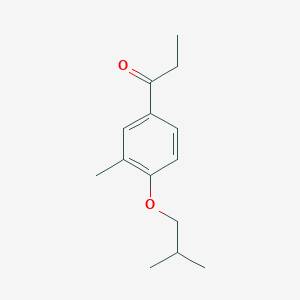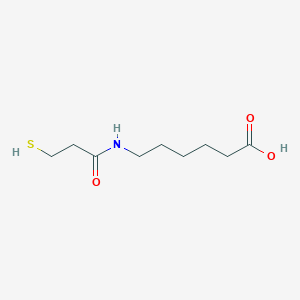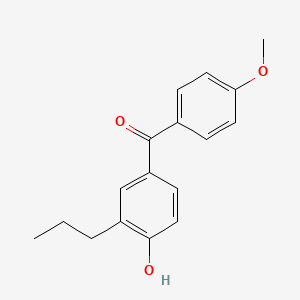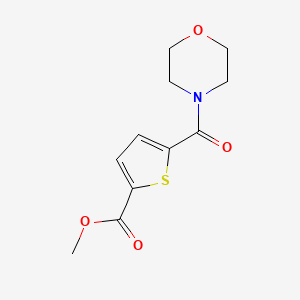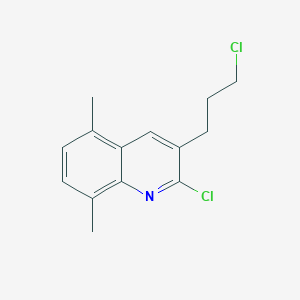
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antimalarial, and anticancer properties.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other quinoline derivatives used in various industries.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: Similar structure but with a methoxy group at the 6th position.
2-Chloro-3-(3-chloropropyl)quinoline: Lacks the dimethyl groups at the 5th and 8th positions.
Uniqueness
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is unique due to the presence of both chloro and dimethyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
948294-59-5 |
|---|---|
Formule moléculaire |
C14H15Cl2N |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-5-6-10(2)13-12(9)8-11(4-3-7-15)14(16)17-13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
MXMFGPUABFDYIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)
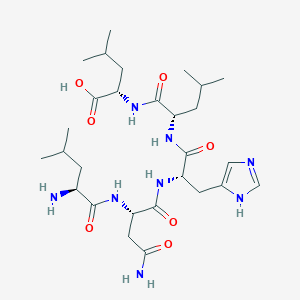
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
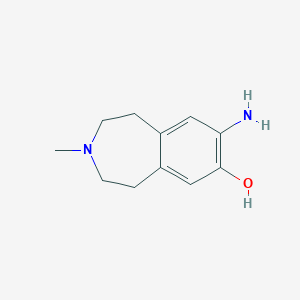

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
